ONO-8711

Prostaglandin EP1 receptor Receptor binding affinity Competitive antagonism

ONO-8711 delivers sub-nanomolar EP1 binding (Ki=0.6 nM human), surpassing non-selective alternatives like AH 6809 or SC-51089 by >2,000-fold in affinity. Unlike COX-2 inhibitors, it preserves cardioprotective prostacyclin production—critical for long-term cancer chemoprevention studies. Validated in postoperative pain, colon/breast/oral carcinogenesis, and gastric physiology models across multiple species. For labs requiring clean, EP1-specific readouts without pan-prostanoid suppression, this is the definitive pharmacological probe.

Molecular Formula C22H30ClNO4S
Molecular Weight 440.0 g/mol
CAS No. 216158-34-8
Cat. No. B1677322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameONO-8711
CAS216158-34-8
Synonyms6-((2S,3S)-3-(4-chloro-2-methylphenysulfonylaminomethyl)-bicyclo(2.2.2)octan-2-yl)-5Z-hexenoic acid
ONO 8711
ONO-8711
ONO8711
Molecular FormulaC22H30ClNO4S
Molecular Weight440.0 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)S(=O)(=O)NCC2C3CCC(C2C=CCCCC(=O)O)CC3
InChIInChI=1S/C22H30ClNO4S/c1-15-13-18(23)11-12-21(15)29(27,28)24-14-20-17-9-7-16(8-10-17)19(20)5-3-2-4-6-22(25)26/h3,5,11-13,16-17,19-20,24H,2,4,6-10,14H2,1H3,(H,25,26)/b5-3-/t16?,17?,19-,20-/m0/s1
InChIKeyVVEXPDRCGCQELD-CFDZEDGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ONO-8711 (CAS 216158-34-8): A Highly Selective EP1 Receptor Antagonist for Targeted Prostaglandin Pathway Research


ONO-8711 (CAS 216158-34-8) is a synthetic small-molecule competitive antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1, distinguished by its sub-nanomolar binding affinity [1]. As a research tool compound, it exhibits high selectivity for the EP1 receptor over other EP subtypes (EP2, EP3, EP4) and related prostanoid receptors, validated across multiple species orthologs including human (Ki = 0.6 nM) and mouse (Ki = 1.7 nM) expressed in CHO cells [2]. This compound has been extensively characterized in preclinical models of postoperative and neuropathic pain, as well as in chemoprevention studies for colon, breast, and oral cancers, offering a precise pharmacological probe to dissect EP1-mediated signaling without confounding off-target effects on other prostanoid pathways [3].

Why ONO-8711 Cannot Be Substituted with Other EP1 Antagonists or Downstream COX Inhibitors


Despite sharing a nominal target class, EP1 antagonists exhibit profound disparities in binding affinity, receptor selectivity, and downstream functional consequences that preclude simple interchange. For instance, the commonly used EP1 antagonist SC-51089 binds with a Ki of 1.3 μM—over 2,000-fold weaker than ONO-8711's 0.6 nM affinity—necessitating substantially higher concentrations to achieve receptor occupancy . Non-selective antagonists like AH 6809 (Ki = 1,217 nM for EP1) and the earlier generation SC-19220 fail to discriminate between EP and DP receptors, introducing confounding variables that obscure EP1-specific signaling . Furthermore, substituting ONO-8711 with COX-2 inhibitors (e.g., celecoxib) or non-selective NSAIDs introduces a fundamentally different mechanism—global suppression of prostaglandin synthesis—which concurrently ablates beneficial prostanoids such as prostacyclin (PGI2) and eliminates EP2/EP4-mediated protective pathways, a pharmacological divergence that ONO-8711 uniquely avoids [1]. These quantitative and mechanistic differences establish ONO-8711 as the preferred tool for studies requiring clean EP1 receptor antagonism.

Quantitative Differentiation Evidence for ONO-8711: Binding Affinity, Selectivity, and In Vivo Efficacy


Binding Affinity (Ki): ONO-8711 Exhibits Sub-Nanomolar Potency, 2,000-Fold Greater than SC-51089

ONO-8711 demonstrates exceptional binding affinity for the human EP1 receptor with a Ki of 0.6 nM, as determined by competitive radioligand binding in CHO cells expressing the recombinant human EP1 receptor [1]. In contrast, the widely used EP1 antagonist SC-51089 exhibits a Ki of 1.3 μM (1,300 nM) for the same receptor, representing a 2,167-fold difference in affinity . Similarly, the non-selective antagonist AH 6809 binds to EP1 with a Ki of 1,217 nM, over 2,000-fold weaker than ONO-8711 .

Prostaglandin EP1 receptor Receptor binding affinity Competitive antagonism

Receptor Selectivity: ONO-8711 Discriminates EP1 from EP3 by >100-Fold, Avoiding EP2/EP4 Activation

ONO-8711 demonstrates high selectivity for the EP1 receptor over other EP subtypes. For mouse receptors expressed in CHO cells, ONO-8711 exhibits Ki values of >1,000 nM for EP2, 67 nM for EP3, and >1,000 nM for EP4, establishing a selectivity window of >1,667-fold for EP1 over EP2 and EP4, and 39-fold over EP3 [1]. In contrast, the structurally distinct EP1 antagonist SC-51089 exhibits Ki values of 1,300 nM (EP1), 61,100 nM (EP2), 17,500 nM (EP3), and >100,000 nM (EP4), resulting in selectivity ratios of 47× (EP1/EP2) and 13× (EP1/EP3) that are significantly narrower than ONO-8711 [2].

Prostanoid receptor selectivity GPCR pharmacology Signal transduction

Preservation of Prostacyclin Production: ONO-8711 Does Not Suppress PGI2, Unlike COX-2 Inhibitors

In a direct head-to-head study using human umbilical vein endothelial cells (HUVECs) stimulated with IL-1β and TNF-α, ONO-8711 (10 μM) had no effect on 6-keto PGF1α production (a stable metabolite of prostacyclin, PGI2) or prostacyclin synthase (PGIS) expression [1]. In contrast, the selective COX-2 inhibitor celecoxib (10 μM) significantly reduced PGI2 production by 45% and decreased PGIS protein expression by 52% under identical conditions [1].

Cardiovascular safety Endothelial function Prostacyclin (PGI2)

In Vivo Chemopreventive Efficacy: ONO-8711 Reduces Breast Cancer Incidence by 29% at 800 ppm

In a controlled dietary intervention study using female Sprague-Dawley rats treated with the mammary carcinogen PhIP (85 mg/kg, 4 doses), administration of ONO-8711 at 800 ppm in the diet for 20 weeks significantly reduced breast cancer incidence from 79% in the control group to 56% in the ONO-8711-treated group, representing a 29% relative reduction (P < 0.05) [1]. Tumor multiplicity also decreased from 2.5 tumors/rat (control) to 1.2 tumors/rat (ONO-8711 800 ppm), a 52% reduction (P < 0.05) [1]. At 400 ppm, tumor occurrence was delayed by 2 weeks without significant reduction in final incidence [1].

Breast cancer Chemoprevention PhIP-induced carcinogenesis

In Vivo Analgesic Efficacy: Subcutaneous ONO-8711 Dose-Dependently Reverses Postoperative Mechanical Hyperalgesia

In a rat model of postoperative pain (Brennan incision model), subcutaneous administration of ONO-8711 into the ipsilateral hind paw produced dose-dependent reversal of incision-induced mechanical hyperalgesia at 2 and 24 hours post-incision [1]. At 2 hours post-incision, ONO-8711 doses of 2, 10, and 50 μg increased the withdrawal threshold to punctate mechanical stimulation (von Frey filaments) by 2.5-fold, 3.8-fold, and 5.2-fold, respectively, compared to saline control (all P < 0.01) [1]. At 24 hours, the 50 μg dose maintained a 3.1-fold increase in withdrawal threshold [1].

Postoperative pain Mechanical hyperalgesia Incidental pain

Colon Carcinogenesis: ONO-8711 Suppresses Aberrant Crypt Foci Formation by 31% at 800 ppm

In male F344 rats treated with the colon carcinogen azoxymethane (AOM, 15 mg/kg s.c., 3 weekly doses), dietary administration of ONO-8711 at 800 ppm for 5 weeks significantly reduced the total number of aberrant crypt foci (ACF) per colon by 31% compared to the control diet group (P < 0.05) [1]. The 5-bromodeoxyuridine (BrdUrd) labeling index, a measure of cell proliferation, was reduced by 66% in the ONO-8711 800 ppm group [1]. In the same study, the COX-2 inhibitor nimesulide at 400 ppm reduced ACF by 35% and BrdUrd labeling by 58%, demonstrating comparable chemopreventive efficacy between EP1 antagonism and COX-2 inhibition [1].

Colon cancer Aberrant crypt foci Azoxymethane (AOM) model

Recommended Research and Industrial Application Scenarios for ONO-8711


Elucidating EP1-Specific Contributions to Inflammatory and Neuropathic Pain Mechanisms

Employ ONO-8711 in preclinical pain models (postoperative incision, chronic constriction injury, or formalin-induced nociception) to selectively interrogate EP1 receptor contributions to mechanical hyperalgesia and allodynia [1]. The compound's high potency (effective at 2-50 μg subcutaneous doses) and demonstrated oral bioavailability make it suitable for both acute and sub-chronic dosing regimens [2]. Its exceptional selectivity over EP2, EP3, and EP4 receptors ensures that observed analgesic effects can be confidently attributed to EP1 antagonism, facilitating precise target validation studies and enabling clean comparisons with EP2 or EP4 antagonists in mechanistic pain research [3].

Investigating EP1-Mediated Pathways in Chemoprevention and Oncology Research

Utilize ONO-8711 as a pharmacological tool to dissect the role of the COX-2/PGE2/EP1 axis in chemical carcinogenesis models, including azoxymethane-induced colon cancer, PhIP-induced breast cancer, and 4-nitroquinoline 1-oxide-induced oral cancer [4]. The compound's demonstrated ability to reduce tumor incidence by 29% and multiplicity by 52% in breast cancer models at 800 ppm dietary administration provides a validated positive control for benchmarking novel chemopreventive agents [5]. Critically, ONO-8711 does not suppress cardioprotective prostacyclin (PGI2) production, unlike COX-2 inhibitors, making it the preferred EP1 antagonist for long-term carcinogenesis studies where cardiovascular confounding must be minimized [6].

Defining EP1 Receptor Function in Gastrointestinal Physiology and Disease

Deploy ONO-8711 in gastric and intestinal physiology studies to characterize EP1-dependent bicarbonate secretion, mucosal protection, and smooth muscle contractility [7]. The compound's established efficacy in blocking acid-induced gastric HCO3- secretion—an effect that is abolished in EP1 knockout mice—provides genetic validation of its on-target activity in this physiological context [7]. Researchers investigating inflammatory bowel disease, gastric ulcer healing, or intestinal barrier function can leverage ONO-8711 to distinguish EP1-mediated effects from those mediated by EP3 or EP4 receptors without the confounding pan-prostanoid suppression caused by NSAIDs or COX-2 inhibitors [8].

Pharmacological Dissection of Cardiovascular Safety Signals in Prostanoid Pathway Modulation

Employ ONO-8711 as a comparator compound in endothelial cell and vascular biology studies to differentiate EP1-selective antagonism from COX-2 inhibition or non-selective NSAID effects [9]. The established finding that ONO-8711 (10 μM) does not reduce PGI2 production or PGIS expression in cytokine-stimulated HUVECs, whereas celecoxib suppresses both, provides a clear experimental paradigm for assessing the cardiovascular implications of targeting specific nodes within the prostaglandin pathway [9]. This application is particularly relevant for drug discovery programs seeking to develop EP1 antagonists with improved cardiovascular safety profiles compared to COX-2 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for ONO-8711

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.